MDMB-CHMINACA

Descripción general

Descripción

Aplicaciones Científicas De Investigación

MDMB-CHMINACA se ha estudiado en varios campos:

Medicina: La investigación explora sus posibles efectos terapéuticos, aunque su alta potencia y efectos adversos limitan el uso clínico.

Neurociencia: Investigando su impacto en el sistema endocannabinoide y el receptor CB₁.

Ciencias forenses: Se utiliza para pruebas de drogas e identificación.

Mecanismo De Acción

MDMB-CHMINACA ejerce sus efectos uniéndose a los receptores CB₁ en el cerebro. La activación de estos receptores conduce a una alteración en la liberación de neurotransmisores, afectando el estado de ánimo, la cognición y la percepción del dolor. Los objetivos moleculares y las vías exactas todavía están bajo investigación.

Análisis Bioquímico

Biochemical Properties

MDMB-CHMINACA interacts with various enzymes and proteins in the body. The primary biotransformations of this compound occur at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain . No reaction was analyzed at the indazole ring .

Cellular Effects

Like other synthetic cannabinoids, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It undergoes ester hydroxylation (M1 group) and monohydroxylation (M2 group) . These metabolites could serve as potential markers to document this compound intake in clinical and forensic cases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The primary metabolic pathways involve hydroxylation and ester hydrolysis .

Métodos De Preparación

Rutas sintéticas: La ruta sintética para MDMB-CHMINACA implica varios pasos. Si bien los detalles específicos son propietarios, generalmente comienza con la síntesis del núcleo de indazol, seguido de la funcionalización para introducir el grupo formamida.

Condiciones de reacción: Las condiciones de reacción exactas no se divulgan públicamente, pero probablemente implican reactivos como ácidos de Lewis, bases y grupos protectores. El grupo ciclohexilmetilo se introduce mediante reacciones de alquilación apropiadas.

Producción industrial: Los métodos de producción a escala industrial siguen siendo confidenciales. This compound no se produce a gran escala debido a su estado legal y los riesgos para la salud.

Análisis De Reacciones Químicas

MDMB-CHMINACA experimenta varias reacciones químicas:

Oxidación: Las reacciones de oxidación potenciales pueden ocurrir en el nitrógeno de indazol o en el grupo formamida.

Reducción: La reducción del grupo carbonilo podría producir el alcohol correspondiente.

Sustitución: El grupo ciclohexilmetilo puede sufrir reacciones de sustitución. Los reactivos comunes incluyen ácidos fuertes, bases y agentes reductores.

Los productos principales dependen de las condiciones de reacción, pero es probable que se produzcan derivados con sustituyentes modificados.

Comparación Con Compuestos Similares

MDMB-CHMINACA comparte similitudes con otros cannabinoides sintéticos:

MDMB-FUBINACA: Un pariente cercano que causó problemas de salud en Rusia.

AB-CHMINACA: Estructuralmente relacionado, pero con diferentes sustituyentes.

Propiedades

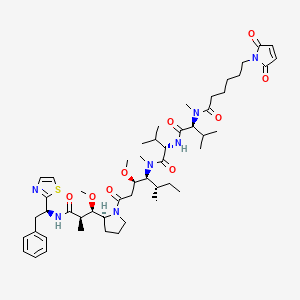

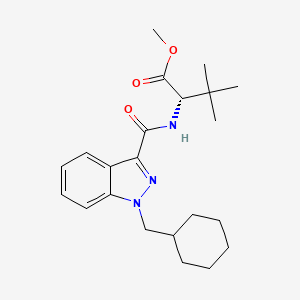

IUPAC Name |

methyl (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-22(2,3)19(21(27)28-4)23-20(26)18-16-12-8-9-13-17(16)25(24-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3,(H,23,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMLBSSRFFINY-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010034 | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185888-32-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185888-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-chminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185888327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mdmb-chminaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-CHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EXBVG316 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of MDMB-CHMINACA in humans?

A: Research utilizing human liver microsomes and a zebrafish model identified several key metabolic pathways for this compound [, ]. The most prevalent transformations involve:

Q2: Are there specific metabolites that could serve as reliable markers of this compound consumption?

A: Yes, studies suggest that metabolites resulting from specific transformations are promising candidates for detecting this compound use [, ]:

Q3: Why is understanding the metabolism of this compound important for analytical purposes?

A: Identifying the characteristic metabolites of this compound is crucial for developing accurate and reliable drug testing methods [, ]. This information allows laboratories to:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B608877.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B608881.png)